3-Methoxy-4-(piperidin-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-10(13)5-6-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNNZDTPVFTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570543 | |
| Record name | 3-Methoxy-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186090-34-6 | |
| Record name | 3-Methoxy-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 3 Methoxy 4 Piperidin 1 Yl Aniline Analogs
Reaction Mechanisms and Pathways
Understanding the fundamental reaction mechanisms is crucial for predicting the behavior of complex molecules. For analogs of 3-Methoxy-4-(piperidin-1-yl)aniline, rearrangement and oxidation reactions are of significant interest.
Aniline (B41778) and its derivatives are known to participate in several types of molecular rearrangements, often proceeding through cationic intermediates. The electronic nature of substituents on the aromatic ring plays a critical role in these transformations.
One notable example is the Stieglitz rearrangement, which involves the transformation of trityl N-haloamines and related compounds. Studies on competitive shifts of para-substituted phenyl groups have shown that an electron-donating methoxy (B1213986) substituent facilitates the rearrangement, while electron-withdrawing groups like nitro-substituents have a retarding effect. msu.edu This suggests that the methoxy group in the this compound structure would similarly promote such cationic rearrangements.
Another relevant transformation is the Meinwald-type rearrangement. A modern, metal-free method for synthesizing diarylamines from aromatic aldehydes and anilines involves an imine formation followed by an oxidative Meinwald-type rearrangement and a final deformylation step. acs.org This sequence highlights a pathway where aniline derivatives can be transformed into more complex amine structures. acs.org
| Rearrangement Type | Description | Relevance to Methoxy Anilines |
| Stieglitz Rearrangement | Involves 1,2-rearrangement to an electron-deficient nitrogen atom, often in N-haloamines. | The electron-donating methoxy group is known to facilitate the migration of the aryl group. msu.edu |
| Beckmann Rearrangement | The acid-catalyzed conversion of an oxime to an amide. The oxime of cyclohexanone, for instance, rearranges to a lactam precursor for Nylon 6. msu.edu | While not a direct aniline reaction, it is a key rearrangement of a related nitrogen-containing functional group. msu.edu |
| Meinwald Rearrangement | Typically the rearrangement of epoxides to carbonyl compounds, but an analogous oxidative rearrangement of imines can occur. | A tandem sequence involving imine formation from an aniline and an aldehyde, followed by an oxidative rearrangement, can produce diarylamines. acs.org |
The oxidation of anilines is a fundamental process with applications ranging from dye synthesis to polymerization. The reaction is highly sensitive to conditions and the nature of substituents on the aniline ring. The presence of the amino group makes the ring highly susceptible to oxidation.
The general mechanism for chemical or electrochemical oxidation begins with the removal of an electron from the amine to form a radical cation. mdpi.com This intermediate can then undergo several subsequent reactions. In the case of electrochemical oxidation, the radical cation may deprotonate to yield a radical at the α-carbon, which can then either disproportionate or undergo a second oxidation to form an iminium cation. mdpi.com
Studies of the atmospheric oxidation of aniline initiated by OH radicals show that the reaction can proceed via two main pathways: H-abstraction from the -NH₂ group or OH-addition to the aromatic ring. nih.gov The presence of electron-donating groups, such as the methoxy and piperidinyl groups in this compound, would be expected to increase the electron density of the ring, influencing the preferred oxidation pathway and the stability of the resulting intermediates. researchgate.net For instance, an electron-donating methyl group on aniline was found to increase the strength of the N-H bond, making H-abstraction from the amino group more difficult compared to unsubstituted aniline. researchgate.net
| Oxidation Product Type | Precursor/Reactant | Significance |
| Nitrobenzene | Aniline | A key intermediate in the production of aniline dyes. |
| Benzoquinones | Aniline | Used in the synthesis of polymers and other functionalized organic materials. |
| Polyaniline | Aniline | A conductive polymer with diverse applications in electronics and materials science. researchgate.net |
Derivatization and Functionalization Reactions
The aniline-piperidine core of this compound is a versatile scaffold for synthesizing more complex molecules, including novel heterocyclic structures and polymers.
The 1,3,5-triazine (B166579) (s-triazine) ring is a privileged structure in medicinal chemistry and materials science. arkat-usa.org A common and effective method for synthesizing s-triazine hybrids involves the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichlorotriazine (TCT). mdpi.com
A synthetic strategy directly applicable to building from a this compound-like structure involves a step-wise approach. First, TCT is reacted with a substituted aniline at low temperatures (0–5 °C). mdpi.comnih.gov Subsequently, the second chlorine atom is replaced by reacting the intermediate with piperidine (B6355638). mdpi.com The final chlorine atom can then be substituted by another nucleophile, such as hydrazine, which can be further cyclized to introduce additional heterocyclic rings like pyrazole. mdpi.comresearchgate.net This modular approach allows for the creation of a diverse library of complex molecules built around the aniline-piperidine core. mdpi.com
Methoxy-substituted anilines, such as o-methoxyaniline (o-anisidine), are valuable monomers for synthesizing conductive polymers. iaea.org These polymers and their copolymers can be synthesized via chemical or electrochemical oxidation. researchgate.netiaea.org
For example, poly(o-methoxy aniline) has been synthesized by chemical oxidation in the presence of p-toluenesulfonic acid (PTSA) as a dopant. iaea.org The resulting polymers exhibit interesting properties, such as electrochromic behavior, making them candidates for applications in electronic devices. iaea.org The polymerization of aniline hydrochloride has also been studied extensively, with reaction conditions and the choice of surfactant (in microemulsion polymerization) significantly influencing the conductivity and morphology of the resulting polyaniline. nih.gov Given this precedent, this compound could potentially serve as a monomer for novel conductive polymers, where the methoxy and piperidinyl substituents would modulate the electronic and physical properties of the final material.
Transformations Involving the Amino and Methoxy Groups
The reactivity of this compound is largely dictated by its primary amino group and the activating methoxy group.
The primary aromatic amino group is one of the most versatile functional groups in organic synthesis. A key reaction is diazotization, where the aniline derivative reacts with nitrous acid to form a diazonium salt. wikipedia.org This intermediate is highly useful as the diazonium group can be readily replaced by a wide variety of other groups, including hydroxyl, cyanide, or halides, via reactions like the Sandmeyer reaction. wikipedia.orgrsc.org This provides a powerful method for further functionalization. Another common transformation is the acylation of the amino group to form an amide. This is often used as a protective strategy to moderate the high reactivity of the amino group during other reactions, such as electrophilic aromatic substitution. chemistrysteps.com
Role as a Nucleophile or Electrophile in Chemical Reactions
The chemical behavior of this compound is predominantly characterized by its function as a nucleophile. This reactivity stems from the presence of electron-rich centers, specifically the lone pairs of electrons on the two nitrogen atoms and the activated aromatic ring. The interplay of the electronic effects of the methoxy, piperidinyl, and amino substituents governs its nucleophilic character. In contrast, its potential to act as an electrophile is significantly limited due to the high electron density of the molecule.
The primary amino group (-NH₂) attached to the benzene (B151609) ring and the nitrogen atom within the piperidine ring are both nucleophilic sites. The lone pair of electrons on the primary amino nitrogen is delocalized into the aromatic ring, which reduces its basicity compared to alkylamines but also activates the ring towards electrophilic attack. chemistrysteps.com The piperidine nitrogen, being a secondary amine within a saturated heterocyclic system, possesses a more localized and readily available lone pair, making it a potent nucleophilic center.
The substituents on the benzene ring further enhance its nucleophilicity. The methoxy group (-OCH₃) at the meta-position relative to the amino group is an electron-donating group through resonance, increasing the electron density of the aromatic ring. chemistrysteps.com Similarly, the piperidinyl group at the para-position is a strong electron-donating group. The combined effect of these substituents makes the aromatic ring highly activated towards electrophilic substitution reactions. Due to the ortho-, para-directing nature of the amino and piperidinyl groups, incoming electrophiles are directed to the positions ortho and para to these groups. byjus.com
Given the electronic profile of this compound, it readily participates in a variety of reactions as a nucleophile. For instance, the primary amino group can react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary amines, respectively. The more nucleophilic piperidine nitrogen can also undergo similar alkylation and acylation reactions.
In the context of electrophilic aromatic substitution, the electron-rich benzene ring acts as the nucleophile, attacking various electrophiles. Typical reactions would include halogenation, nitration, and sulfonation. byjus.com However, the strong activating nature of the substituents can lead to multiple substitutions and side reactions if the reaction conditions are not carefully controlled. chemistrysteps.com For example, in acidic media used for nitration, the basic amino groups can be protonated to form anilinium ions. This would convert the activating amino group into a deactivating, meta-directing group, thereby altering the expected regiochemical outcome of the reaction. chemistrysteps.combyjus.com
The potential for this compound to act as an electrophile is negligible under normal conditions. For an aromatic ring to be electrophilic, it typically requires strong electron-withdrawing groups, which are absent in this molecule. While derivatives of anilines, such as arenediazonium salts, can act as electrophiles, the parent aniline itself does not exhibit this reactivity. chemistrysteps.com
Table 1: Predicted Nucleophilic Reactivity of this compound
| Reaction Type | Nucleophilic Center | Electrophile Example | Predicted Product Type |
| Acylation | Primary Amino Group | Acetyl Chloride | N-(2-Methoxy-4-(piperidin-1-yl)phenyl)acetamide |
| Alkylation | Piperidine Nitrogen | Methyl Iodide | 1-Methyl-1-(4-amino-2-methoxyphenyl)piperidin-1-ium iodide |
| Electrophilic Aromatic Substitution (Bromination) | Aromatic Ring | Bromine (Br₂) | Bromo-3-methoxy-4-(piperidin-1-yl)aniline derivative |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Synthetic Products
Spectroscopy is the cornerstone for the structural elucidation of newly synthesized molecules like 3-Methoxy-4-(piperidin-1-yl)aniline. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.0-7.5 ppm). The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, likely around δ 3.8-4.0 ppm. The protons of the piperidine (B6355638) ring would show a more complex pattern, with the protons on the carbons adjacent to the nitrogen (N-CH₂) appearing further downfield than the other methylene (B1212753) groups (-CH₂-) on the ring. A broad singlet corresponding to the amine (-NH₂) protons would also be expected, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons would generate signals in the δ 100-160 ppm range. The methoxy carbon signal would be expected around δ 55-60 ppm. The carbons of the piperidine ring would appear in the upfield region, typically between δ 20-55 ppm. Data from related compounds, such as alectinib (B1194254), which contains a substituted piperidinyl moiety, confirms these general chemical shift regions for the piperidine and aromatic carbons. mdpi.com
Expected ¹H and ¹³C NMR Data This table outlines the predicted chemical shifts for this compound based on the analysis of its functional groups and data from similar compounds.
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Aromatic-H | 6.0 - 7.5 | 100 - 160 |
| -NH₂ | Variable (broad) | - |
| Methoxy (-OCH₃) | ~3.8 - 4.0 (singlet) | ~55 - 60 |
| Piperidine (α to N) | ~2.8 - 3.2 (multiplet) | ~50 - 55 |
| Piperidine (β, γ to N) | ~1.5 - 1.8 (multiplet) | ~20 - 30 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to display several key absorption bands.
Key functional groups and their expected IR absorption ranges include:
N-H Stretching: The primary amine (-NH₂) group typically shows two distinct bands in the range of 3300-3500 cm⁻¹. Studies on similar aniline (B41778) derivatives confirm characteristic N-H stretching vibrations in this region. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methoxy groups would appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. mdpi.com
C-N Stretching: The stretching vibration for the aromatic amine C-N bond typically appears around 1250-1360 cm⁻¹, while the aliphatic C-N bond of the piperidine ring would be in the 1020-1250 cm⁻¹ range.
C-O Stretching: The aryl ether C-O stretching of the methoxy group would produce a strong, characteristic band, typically around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aliphatic (Piperidine, Methoxy) | C-H Stretch | < 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Ether (-O-CH₃) | C-O Stretch | 1200 - 1275 |
| Amine (Aromatic & Aliphatic) | C-N Stretch | 1020 - 1360 |
Note: Based on general IR data and analysis of related compounds like aniline and 4-methoxyaniline. researchgate.netnist.gov
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a synthesized compound. For this compound (C₁₂H₁₈N₂O), the expected exact molecular weight is approximately 206.14 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would be observed at m/z 206. Subsequent fragmentation of the molecular ion would produce a characteristic pattern of fragment ions, which can be used to further confirm the structure. For instance, predicted fragmentation could involve the loss of a methoxy group or cleavage of the piperidine ring.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aniline ring substituted with an electron-donating methoxy group and an amine group constitutes a chromophore that absorbs UV light. A UV-Vis spectrum, typically run in a solvent like ethanol (B145695) or methanol, would likely show characteristic absorption maxima (λ_max) for the substituted benzene ring. For comparison, the parent compound aniline exhibits absorption maxima around 230 nm and 280 nm. nist.gov The substitution pattern on this compound would be expected to shift these maxima. This technique is also fundamental to quantitative analysis using HPLC, where a UV detector is often set to a specific wavelength to monitor the compound's elution. ptfarm.plnih.gov
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
For this compound, a crystal structure analysis would confirm:
The planarity of the substituted benzene ring.
The conformation of the piperidine ring, which is expected to adopt a stable chair conformation.
The relative orientation of the piperidine ring with respect to the plane of the aniline ring.
Crucial information about intermolecular interactions in the solid state, such as hydrogen bonding involving the amine (-NH₂) group, which can act as a hydrogen bond donor, and the nitrogen and oxygen atoms, which can act as acceptors. These interactions govern the crystal packing arrangement.
Advanced Analytical Methodologies in Reaction Monitoring and Purity Assessment
Ensuring the purity of a synthesized chemical compound is critical. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, one can separate the starting materials, intermediates, and the final product. The separated spots are visualized under UV light or with a chemical stain. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of the final product. A common method involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plnih.gov The compound is detected as it elutes from the column, typically using a UV detector set at one of the compound's absorption maxima. researchgate.net
A validated HPLC method can provide a precise measurement of purity, often expressed as a percentage of the peak area. Method validation involves assessing parameters such as: ptfarm.plresearchgate.net
Linearity: Ensuring the detector response is proportional to the concentration over a specific range.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.
Accuracy: The closeness of the test results to the true value.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
These analytical methods are essential for confirming that the synthetic product, this compound, has been successfully produced and meets the required purity standards for its intended application.
Cyclic Voltammetry and Chronoamperometry in Electrochemical Synthesis and Characterization
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques employed to study the redox properties of molecules and to facilitate electropolymerization. These methods are instrumental in the synthesis and characterization of conductive polymers derived from aniline precursors.
Cyclic Voltammetry (CV) is a versatile electrochemical method where the potential of a working electrode is ramped linearly versus time. As the potential is swept, the current at the electrode is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information about the redox processes of the analyte. For aniline derivatives, CV can be used to determine oxidation and reduction potentials, to study the kinetics of electron transfer reactions, and to monitor the growth of polymer films on the electrode surface. For instance, in the electrochemical polymerization of 3-methoxyaniline, CV is used to monitor the formation of poly(3-methoxyaniline) films on a platinum electrode. tandfonline.com The voltammograms typically show characteristic oxidation peaks corresponding to the formation of radical cations, which then couple to form oligomers and eventually the polymer. The peak currents and potentials can be analyzed to understand the polymerization mechanism and the stability of the resulting polymer.
Chronoamperometry is another key electrochemical technique where a constant potential is applied to the electrode, and the resulting current is monitored as a function of time. This method is often used to study the kinetics of chemical reactions that follow electron transfer and to determine diffusion coefficients. In the context of electropolymerization, chronoamperometry can be used to control the thickness of the polymer film by controlling the duration of the applied potential. The shape of the current-time transient can provide insights into the nucleation and growth mechanism of the polymer film.
While specific studies on this compound are not available, the electrochemical behavior of related methoxy-substituted anilines has been investigated. For example, the electropolymerization of 3-methoxyaniline in an acidic medium has been studied under various conditions, demonstrating that the reaction rate is dependent on monomer and acid concentrations. tandfonline.com The resulting polymer was characterized by techniques including cyclic voltammetry, which confirmed its electrochemical activity. tandfonline.com
The general mechanism for the electropolymerization of aniline derivatives involves the initial oxidation of the monomer to a radical cation. These radical cations then couple, typically in a head-to-tail fashion, followed by deprotonation to form a dimer. This process continues, leading to the growth of the polymer chain. The presence of substituents on the aniline ring, such as the methoxy and piperidinyl groups in this compound, would be expected to influence the electronic properties of the monomer and, consequently, the electrochemical behavior and the properties of the resulting polymer.
A hypothetical cyclic voltammogram for the electropolymerization of this compound would likely show an initial irreversible oxidation peak corresponding to the formation of the radical cation. With successive scans, new redox peaks would be expected to appear, indicating the formation and redox activity of the polymer film on the electrode surface. The positions and shapes of these peaks would provide valuable information about the conductivity and stability of the polymer.
X-ray Diffraction (XRD) for Material and Structural Characterization
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In XRD, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide information about the crystal lattice, including the unit cell dimensions and the positions of atoms within the cell.
For a novel compound like this compound, single-crystal XRD would be the definitive method to elucidate its three-dimensional structure. This would involve growing a suitable single crystal of the compound and collecting diffraction data. The analysis of this data would reveal precise bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the material's physical properties.
In the case of polymers derived from this compound, powder XRD would be a valuable tool for characterizing the material's morphology. While polymers are often amorphous or semi-crystalline, XRD can provide information about the degree of crystallinity and the arrangement of polymer chains. The presence of broad peaks in the XRD pattern is indicative of an amorphous structure, while sharp peaks suggest a more ordered, crystalline arrangement. For instance, the surface morphology of poly(3-methoxyaniline) has been investigated using X-ray analysis. tandfonline.com
A hypothetical XRD analysis of crystalline this compound would provide the following key parameters:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |
This data would be invaluable for computational modeling and for establishing structure-property relationships for this class of compounds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methoxy-4-(piperidin-1-yl)aniline, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). The optimized geometry corresponds to the lowest energy conformation of the molecule in the gaseous phase.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For substituted anilines, the nature and position of the substituents significantly influence these frontier orbitals. In this compound, the electron-donating nature of the methoxy (B1213986) and piperidinyl groups is expected to raise the HOMO energy, thereby affecting the energy gap.
| Parameter | p-chloroaniline | p-bromoaniline | p-fluoroaniline |
|---|---|---|---|
| HOMO (eV) | -5.67 | -5.62 | -5.54 |
| LUMO (eV) | -0.84 | -0.92 | -0.76 |
| Energy Gap (eV) | 4.83 | 4.70 | 4.78 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a methoxy group with rotational freedom, MD simulations are invaluable for conformational analysis. researchgate.net These simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. researchgate.netnih.gov
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with explicit solvent molecules, and then solving Newton's equations of motion for the system. The resulting trajectory provides information on the conformational landscape of the molecule, highlighting the most stable and frequently occurring shapes. The piperidine ring in such compounds typically adopts a chair conformation, but the orientation of the substituents can vary. nih.gov The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological receptors. nih.govrsc.orgnih.govresearchgate.net
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
For a molecule like this compound, Hirshfeld surface analysis would likely reveal the importance of various non-covalent interactions. Given the presence of N-H and C-H bonds, as well as oxygen and nitrogen atoms, hydrogen bonds of the N-H···O, N-H···N, C-H···O, and C-H···N types are expected. Additionally, H···H, C···H, and C···C contacts, indicative of van der Waals forces, would contribute significantly to the crystal packing. The analysis of aniline (B41778) derivatives often shows that H···H contacts are the most abundant, followed by C···H/H···C interactions. nih.gov
The following table presents typical contributions of different intermolecular contacts for a related aniline derivative, N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide, as determined by Hirshfeld surface analysis. nih.gov
| Contact Type | Contribution (%) |
|---|---|
| H···H | 44.1 |
| C···H/H···C | 29.4 |
| O···H/H···O | 17.3 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. jmaterenvironsci.com The accuracy of these predictions can be high enough to aid in the structural elucidation of new compounds. mdpi.com
For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be compared with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, so the electron-donating effects of the methoxy and piperidinyl groups would influence the calculated values for the aromatic protons and carbons. Machine learning approaches, trained on large datasets of experimental and calculated chemical shifts, are also emerging as a powerful tool for rapid and accurate NMR prediction. mdpi.com
Below is a table showing a comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts for p-fluoroaniline, illustrating the level of agreement that can be achieved. jmaterenvironsci.com
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C1 | 156.9 | 158.2 |
| C2 | 115.8 | 116.1 |
| C3 | 115.8 | 116.1 |
| C4 | 143.2 | 144.5 |
| H5 | 6.8 | 6.9 |
| H6 | 6.8 | 6.9 |
Assessment of Dipole Moments and Electronic Properties
The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key determinant of its polarity. DFT calculations can provide a reliable estimate of the molecular dipole moment. For this compound, the dipole moment will be influenced by the vector sum of the bond dipoles of the methoxy, amino, and piperidinyl groups attached to the benzene (B151609) ring. The electron-donating properties of these substituents will lead to a net dipole moment. ias.ac.inresearchgate.net
Other electronic properties that can be assessed include polarizability and hyperpolarizability, which are related to the molecule's response to an external electric field and are important for understanding its non-linear optical (NLO) properties. The calculated electronic properties of substituted anilines have been shown to correlate with their molecular structure. jmaterenvironsci.com For instance, the dipole moment of p-chloroaniline has been calculated to be 4.6195 D. jmaterenvironsci.com Such calculations for this compound would provide valuable insights into its solubility, intermolecular interactions, and potential applications in materials science.
Applications in Chemical Research and Material Science
Role as Synthetic Intermediates in Complex Molecule Synthesis
Substituted anilines and piperidines are crucial intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The aniline (B41778) moiety provides a key entry point for a variety of chemical transformations, including diazotization, acylation, and carbon-nitrogen bond-forming reactions. The piperidine (B6355638) ring is a common feature in many biologically active compounds and approved drugs. nih.govmdpi.com
The compound 3-Methoxy-4-(piperidin-1-yl)aniline serves as a valuable intermediate for several reasons:
The primary amino group can be readily converted into other functional groups, allowing for the construction of diverse molecular architectures.
The methoxy (B1213986) group influences the reactivity of the aromatic ring and can participate in specific interactions within a biological target.
The piperidine unit can be crucial for modulating physicochemical properties such as solubility and basicity, which are important for drug-like molecules. bohrium.comnih.gov
A variety of patents and research articles describe the synthesis of complex molecules using structurally similar piperidinyl aniline derivatives as key intermediates. For instance, related compounds are used in the preparation of kinase inhibitors and other therapeutic agents. nih.govpatsnap.comgoogle.co.in The synthesis of N-phenyl-4-piperidone, a key intermediate for various pharmaceuticals, highlights the importance of the aniline-piperidine linkage. google.com
| Related Intermediate | Application | Reference |
| 4-(Piperidin-3-yl)aniline | Intermediate for the anticancer drug Niraparib | patsnap.com |
| Substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines | Synthesis of compounds that reduce tumor necrosis factor α | google.co.in |
| 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Scaffold for kinase inhibitors | nih.gov |
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Inhibitors of the presynaptic choline (B1196258) transporter | nih.gov |
Precursors for Advanced Materials (e.g., Electrochromic Devices)
Aniline and its derivatives are the fundamental monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer with significant applications in electrochromic devices, sensors, and energy storage. mdpi.com Electrochromic materials can change their optical properties (color) upon the application of an electrical potential. The properties of PANI can be finely tuned by modifying the aniline monomer with different substituents.
While direct studies on the electropolymerization of this compound are not extensively reported, the influence of its substituents on the potential properties of a resulting polymer can be inferred:
Methoxy Group: The electron-donating nature of the methoxy group is known to lower the oxidation potential of the aniline monomer, which can facilitate electropolymerization. It can also influence the color of the resulting polymer in its different redox states.
Piperidine Group: The bulky piperidine substituent can affect the morphology and processability of the polymer film. It may increase the solubility of the polymer in organic solvents, which is advantageous for device fabrication.
Research on other substituted anilines has shown that the nature of the substituent has a profound impact on the electrochromic performance of the resulting polymer, including the switching speed, color contrast, and stability. mdpi.com
Design of Novel Scaffolds for Chemical Libraries
In modern drug discovery, the design and synthesis of chemical libraries containing a diverse set of molecules are essential for high-throughput screening to identify new drug candidates. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The piperidine and aniline moieties are both considered privileged structures in medicinal chemistry. nih.govmdpi.combohrium.comresearchgate.net
The this compound structure represents a versatile scaffold for building chemical libraries for several reasons:
Multiple Points of Diversification: The aniline nitrogen, the piperidine nitrogen, and the aromatic ring can all be functionalized to create a large number of derivatives.
Three-Dimensional Complexity: The non-planar piperidine ring introduces three-dimensionality into the molecular structure, which is often favored for specific interactions with protein binding sites.
Proven Pharmacological Relevance: Piperidine-containing compounds are found in numerous approved drugs, indicating that this scaffold is well-tolerated and can be optimized for desirable pharmacokinetic properties. nih.govmdpi.com
Libraries of compounds based on substituted aniline and piperidine scaffolds have been successfully used to identify inhibitors of various enzyme families, such as kinases. nih.govenamine.netnih.govselleckchem.commedchemexpress.com The modular design of these libraries allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity. nih.gov
Future Directions and Emerging Research Avenues
Development of Greener and Sustainable Synthetic Routes
The traditional synthesis of substituted anilines often involves multi-step processes that may utilize harsh reagents, stoichiometric amounts of catalysts, and significant solvent volumes, leading to considerable waste. Future research should prioritize the development of more environmentally benign and efficient synthetic protocols.
Key areas of focus would include:
Catalytic C-N Cross-Coupling: Investigating one-pot syntheses using modern catalytic systems. For instance, developing a palladium- or copper-catalyzed Buchwald-Hartwig amination from a readily available precursor like 4-bromo-2-methoxyaniline (B48862) and piperidine (B6355638) could offer a high-yield, atom-economical route.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could significantly improve reaction efficiency, safety, and scalability. A flow-based synthesis would allow for precise control over reaction parameters, potentially reducing reaction times and minimizing byproduct formation.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer a highly selective and sustainable alternative. While currently speculative, the use of engineered enzymes for aromatic amination or methoxylation could represent a long-term, groundbreaking approach.
A comparative table of potential synthetic routes is presented below.
| Synthetic Strategy | Potential Precursors | Key Advantages | Research Challenges |
| Catalytic C-N Coupling | 4-Bromo-2-methoxyaniline, Piperidine | High atom economy, potential for high yields, broad substrate scope. | Catalyst cost and stability, ligand optimization, purification from metal residues. |
| Continuous Flow Synthesis | Same as above | Enhanced heat/mass transfer, improved safety, easy scalability, process automation. | High initial setup cost, potential for channel clogging, requires process optimization. |
| Enzymatic Synthesis | Catechol or guaiacol (B22219) derivatives | High selectivity (regio- and stereoselectivity), mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering, limited substrate scope, potential for low yields. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The inherent electronic properties of 3-methoxy-4-(piperidin-1-yl)aniline—specifically the electron-rich aromatic ring—suggest its potential as a substrate in novel chemical transformations. Future studies could explore its reactivity in various contexts.
Oxidative Coupling Reactions: The electron-rich nature of the aniline (B41778) could facilitate oxidative C-C or C-N bond-forming reactions to synthesize novel dimers, oligomers, or polymers with potentially interesting electronic or photophysical properties.
Directed C-H Activation/Functionalization: The methoxy (B1213986) and amino groups could serve as directing groups for transition-metal-catalyzed C-H activation, enabling the selective introduction of new functional groups at specific positions on the aromatic ring without the need for pre-functionalized substrates.
Organocatalysis: The basic piperidine nitrogen and the nucleophilic aniline nitrogen could be leveraged in organocatalytic applications, potentially acting as a bifunctional catalyst for certain transformations.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, in-silico studies could provide significant insights.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine key electronic and structural properties. This includes mapping the electrostatic potential to identify sites of nucleophilicity and electrophilicity, calculating frontier molecular orbital energies (HOMO-LUMO) to predict reactivity, and analyzing bond dissociation energies to understand potential reaction pathways.
Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational dynamics of the molecule, particularly the orientation of the piperidine ring relative to the aromatic plane, and how this influences its interactions with solvents, reagents, or biological targets.
A table summarizing key parameters that could be determined via computational modeling is provided below.
| Computational Method | Parameter to be Studied | Potential Insight Gained |
| DFT | HOMO/LUMO Energy Gap | Prediction of electronic transitions and chemical reactivity. |
| DFT | Electrostatic Potential (ESP) Map | Identification of nucleophilic (amine) and electrophilic sites for reactions. |
| DFT | Rotational Energy Barriers | Understanding conformational preferences of the piperidine and methoxy groups. |
| MD Simulations | Solvation Free Energy | Predicting solubility in various solvents for process optimization. |
| MD Simulations | Conformational Sampling | Analysis of dominant molecular shapes and their accessibility. |
Integration into Supramolecular Assemblies or Nanomaterials
The functional groups on this compound provide anchor points for non-covalent interactions, making it a candidate for incorporation into larger, functional systems.
Supramolecular Chemistry: The primary amine can act as a hydrogen bond donor, while the methoxy and piperidine nitrogens can act as acceptors. This functionality could be exploited to form well-defined supramolecular structures, such as gels, liquid crystals, or co-crystals with other molecules, leading to materials with novel properties.
Nanomaterial Functionalization: The aniline moiety can be used to functionalize the surface of nanomaterials like graphene oxide, carbon nanotubes, or gold nanoparticles. This could be achieved through diazotization reactions or direct covalent attachment. Such functionalization could be used to tune the solubility, electronic properties, or biocompatibility of the nanomaterials for applications in sensing, electronics, or drug delivery.
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-4-(piperidin-1-yl)aniline, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, reacting 3-methoxy-4-fluoroaniline with piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) achieves substitution at the para position . Alternatively, Buchwald-Hartwig amination using a Pd catalyst and ligand (e.g., Xantphos) enables coupling of piperidine with halogenated precursors. Yield optimization requires careful control of temperature (70–120°C), solvent polarity (DMF, toluene), and stoichiometric ratios of reagents. Lower yields (<50%) are common due to steric hindrance from the methoxy group, necessitating excess amine or prolonged reaction times .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, piperidinyl protons at δ 1.5–3.0 ppm) .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization). Mass spectrometry (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 247.2) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 68.00%, H: 8.50%, N: 14.00%) .
Q. What are the stability considerations for this compound under storage and experimental conditions?
The compound is hygroscopic and light-sensitive. Store at −20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the aniline group. Degradation products (e.g., quinone imines) form under prolonged exposure to oxygen or UV light, detectable via TLC (Rf shift) or UV-Vis spectroscopy (new absorbance at ~400 nm) . For aqueous work, maintain pH <7 to avoid hydrolysis of the piperidinyl moiety.
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the synthesis of analogs with modified piperidinyl or methoxy groups?
Regioselectivity challenges arise when introducing substituents to the aromatic ring. Strategies include:
- Directed Metalation : Use directing groups (e.g., boronic esters) to functionalize specific positions .
- Protecting Groups : Temporarily protect the aniline (–NH₂) with acetyl or tert-butoxycarbonyl (Boc) groups during substitution reactions .
- Computational Modeling : DFT calculations predict electron density distribution to guide substitution sites. For example, the methoxy group deactivates the ortho position, favoring para functionalization .
Q. What methodologies resolve contradictions in reported solubility and reactivity data for this compound?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may stem from impurities or polymorphic forms. Researchers should:
- Reproduce Synthesis : Use standardized protocols (e.g., ) to ensure consistency.
- Advanced Analytics : Employ DSC (differential scanning calorimetry) to detect polymorphs and XRD for crystal structure verification .
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) under controlled temperatures (25–60°C) .
Q. How can the compound’s photo-catalytic degradation be quantified, and what factors influence degradation kinetics?
Degradation under UV/solar radiation follows pseudo-first-order kinetics. Experimental setup:
- Photoreactor : Use a xenon lamp (λ > 300 nm) with controlled intensity (e.g., 50 mW/cm²).
- Analytical Monitoring : Track degradation via HPLC (peak area reduction) or UV-Vis (absorbance decay at λ_max ~280 nm).
- Kinetic Parameters : Degradation rate increases with higher catalyst loading (e.g., TiO₂ or MnFe₂O₄/Zn₂SiO₄) and pH ~7.5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
